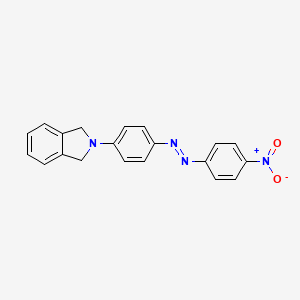
2-(4-(4-Nitrophenylazo)phenyl)isoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-Nitrophenylazo)phenyl)isoindoline is a synthetic organic compound with the molecular formula C20H16N4O2 and a molecular weight of 344.376 g/mol . This compound is part of the isoindoline family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of 2-(4-(4-Nitrophenylazo)phenyl)isoindoline typically involves the reaction of 4-nitroaniline with isoindoline derivatives. One common method includes the use of donor-acceptor cyclopropanes containing a bromomethyl group in the ortho position of the aromatic substituent. The reaction with primary amines, such as 4-nitroaniline, under specific conditions, leads to the formation of the desired isoindoline derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
2-(4-(4-Nitrophenylazo)phenyl)isoindoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-(4-Nitrophenylazo)phenyl)isoindoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(4-Nitrophenylazo)phenyl)isoindoline involves its interaction with specific molecular targets and pathways. Additionally, the inhibition of β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
2-(4-(4-Nitrophenylazo)phenyl)isoindoline can be compared with other similar compounds, such as:
- 2-(2-Methyl-4-(4-Nitrophenylazo)phenyl)isoindoline
- 2-(2-Chloro-4-(4-Nitrophenylazo)phenyl)isoindoline
- 2-(3,5-Dimethyl-4-(4-Nitrophenylazo)phenyl)isoindoline
- 2-(4-(4-Bromophenylazo)phenyl)isoindoline
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and biological activities
Properties
CAS No. |
184778-67-4 |
|---|---|
Molecular Formula |
C20H16N4O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[4-(1,3-dihydroisoindol-2-yl)phenyl]-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C20H16N4O2/c25-24(26)20-11-7-18(8-12-20)22-21-17-5-9-19(10-6-17)23-13-15-3-1-2-4-16(15)14-23/h1-12H,13-14H2 |
InChI Key |
QHKNDSHJVDOKFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


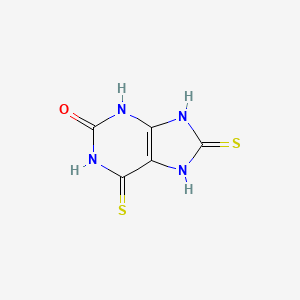
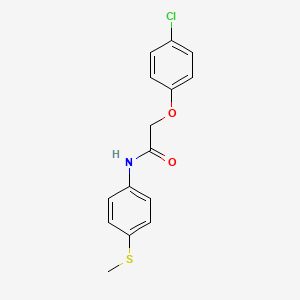
![ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11945413.png)

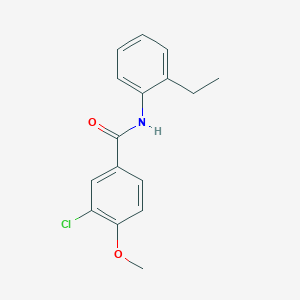
![9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]-](/img/structure/B11945424.png)


![3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane](/img/structure/B11945442.png)
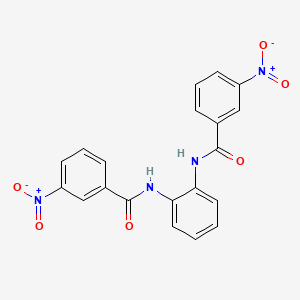


![N-(14-tetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaenylidene)hydroxylamine](/img/structure/B11945471.png)

